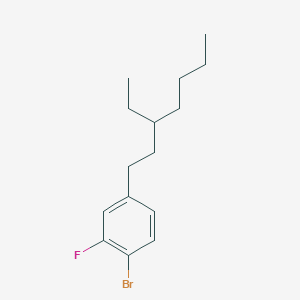
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene is an organic compound with the molecular formula C15H22BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a 3-ethylheptyl group
Métodos De Preparación
The synthesis of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the bromine, fluorine, and 3-ethylheptyl groups onto the benzene ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in the production process .
Análisis De Reacciones Químicas
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with specific properties.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance its biological activity.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine and fluorine atoms, which can act as electron-withdrawing groups. This affects the compound’s overall electronic structure and reactivity.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-ethylheptyl group may influence the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .
Comparación Con Compuestos Similares
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(3-ethylheptyl)-2-chlorobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom. This substitution can affect the compound’s reactivity and physical properties.
1-Bromo-4-(3-ethylheptyl)-2-iodobenzene: Contains an iodine atom instead of a fluorine atom. Iodine is larger and more polarizable than fluorine, which can influence the compound’s chemical behavior.
1-Bromo-4-(3-ethylheptyl)-2-methylbenzene: Has a methyl group instead of a fluorine atom.
Each of these compounds has unique properties that make them suitable for different applications. The choice of compound depends on the specific requirements of the research or industrial process.
Propiedades
Fórmula molecular |
C15H22BrF |
|---|---|
Peso molecular |
301.24 g/mol |
Nombre IUPAC |
1-bromo-4-(3-ethylheptyl)-2-fluorobenzene |
InChI |
InChI=1S/C15H22BrF/c1-3-5-6-12(4-2)7-8-13-9-10-14(16)15(17)11-13/h9-12H,3-8H2,1-2H3 |
Clave InChI |
FUACTLZKEMVGJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC1=CC(=C(C=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
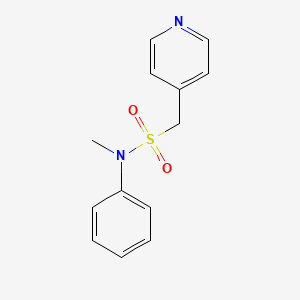
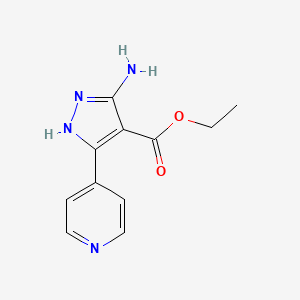
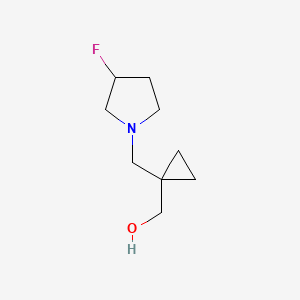
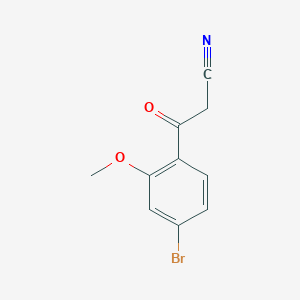

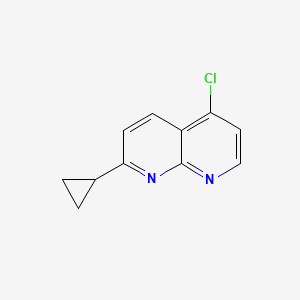
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
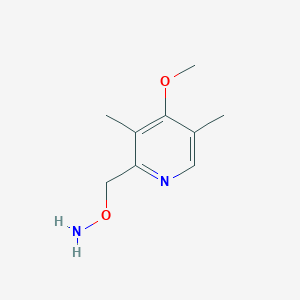
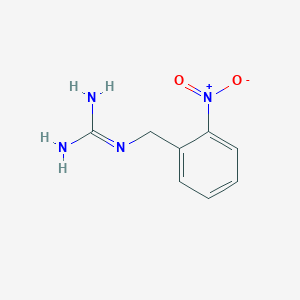
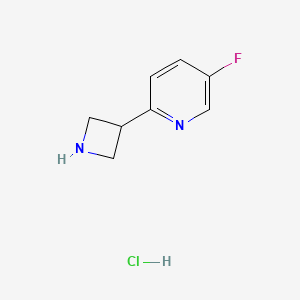
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

